N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O6S2 and its molecular weight is 412.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds bearing the benzenesulfonamide moiety, including derivatives similar to the specified chemical, have been synthesized and evaluated for various biological activities. For instance, a study highlighted the antimycobacterial activity of novel thiourea derivatives containing the benzenesulfonamide moiety, showing significant inhibition against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Ghorab et al., 2017).
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of compounds with similar scaffolds to the specified chemical, such as those containing the 2,2-dimethyl-2H-chromene base and arylsulfonamide analogs, has led to insights into modifications that could enhance pharmacological properties, especially in the context of anti-cancer and HIF-1 pathway inhibition (Mun et al., 2012).
Antioxidant and Corrosion Inhibitors
Derivatives of benzenesulfonamide have been evaluated for their antioxidant properties, which are crucial in various industrial applications like lubricating oils. A specific study synthesized compounds that exhibited high antioxidant activity, suggesting their potential use in enhancing the oxidative stability of lubricants (Habib et al., 2014).
Supramolecular Architectures
The crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides have been examined, revealing diverse supramolecular architectures mediated by various weak interactions. This research provides insights into the design of molecular materials with tailored properties (Shakuntala et al., 2017).
Anticancer and Antiviral Activities
Certain benzenesulfonamide derivatives have been assessed for their anticancer and antiviral activities, including in vitro evaluation against specific cancer cell lines and HIV. These studies aim to develop new therapeutic agents based on the benzenesulfonamide scaffold (Pomarnacka & Kornicka, 2001).
Mechanism of Action
Target of Action
The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase . This can lead to cell cycle arrest, preventing cells from dividing and proliferating. The downstream effects of this can include apoptosis, or programmed cell death, in cells that are unable to progress through the cell cycle.
Result of Action
The molecular and cellular effects of the action of this compound are likely to include cell cycle arrest and potentially apoptosis . This could have therapeutic implications in conditions characterized by uncontrolled cell proliferation, such as cancer.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S2/c1-24-15-8-9-17(16(12-15)25-2)27(22,23)18-13-4-6-14(7-5-13)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTFSSLBLRZMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.